molecular formula C12H17NO2 B1289987 3-(Benzylamino)pentanoic acid CAS No. 126946-59-6

3-(Benzylamino)pentanoic acid

Cat. No.: B1289987
CAS No.: 126946-59-6
M. Wt: 207.27 g/mol
InChI Key: KNSODENPZPJPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)pentanoic acid is an organic compound with the molecular formula C12H17NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)pentanoic acid typically involves the reaction of benzylamine with a suitable precursor, such as a pentanoic acid derivative. One common method is the reductive amination of 3-oxopentanoic acid with benzylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Benzylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials .

Comparison with Similar Compounds

3-(Benzylamino)pentanoic acid can be compared with other similar compounds, such as:

    3-(Aminomethyl)pentanoic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.

    3-(Phenylamino)pentanoic acid: Contains a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.

    3-(Benzylamino)butanoic acid: Has a shorter carbon chain, affecting its solubility and interaction with molecular targets .

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(benzylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSODENPZPJPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630174
Record name 3-(Benzylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126946-59-6
Record name 3-(Benzylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylamino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)pentanoic acid
Reactant of Route 3
Reactant of Route 3
3-(Benzylamino)pentanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Benzylamino)pentanoic acid
Reactant of Route 5
Reactant of Route 5
3-(Benzylamino)pentanoic acid
Reactant of Route 6
3-(Benzylamino)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.